molecular formula C12H13IO4 B1618127 (2e)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid CAS No. 340216-06-0

(2e)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid

Cat. No. B1618127
CAS RN: 340216-06-0
M. Wt: 348.13 g/mol
InChI Key: PSDBCWAHXSMBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula indicates that it contains 12 carbon atoms , 13 hydrogen atoms , 1 iodine atom , and 4 oxygen atoms . The structure of this compound can be visualized using tools like ChemSpider .


Physical And Chemical Properties Analysis

  • Safety and Hazards: As a research compound, it is not intended for human or veterinary use.

Scientific Research Applications

Molecular Engineering and Solar Cell Applications

Researchers have focused on the engineering of organic sensitizers, which include molecules structurally related to acrylic acids, for solar cell applications. These molecules are engineered to improve solar energy conversion efficiency. For instance, a study demonstrated the synthesis of novel organic sensitizers with impressive photon-to-current conversion efficiency when anchored onto TiO2 films, highlighting the potential of acrylic acid derivatives in enhancing solar cell performance (Kim et al., 2006).

Hydrogel Modification for Medical Applications

Acrylic acid derivatives have been modified to create hydrogels with enhanced properties. A particular study showed the functional modification of poly vinyl alcohol/acrylic acid hydrogels through radiation-induced methods, indicating potential for medical applications such as drug delivery systems (Aly & El-Mohdy, 2015).

Adhesive Polymer Development

The synthesis and application of acrylic acid derivatives in the development of adhesive polymers have been explored. These derivatives enhance the hydrolytic stability and adhesive properties of polymers, suggesting their importance in creating more durable and stable adhesive materials (Moszner et al., 2001).

Waste Water Treatment and Acrylic Acid Recovery

Innovative methods for recovering acrylic acid from industrial waste water have been developed, demonstrating the environmental and economic benefits of recycling valuable chemicals from waste streams. This approach not only recovers acrylic acid for further use but also reduces the environmental impact of waste water disposal (Ahmad et al., 2014).

Advanced Material Synthesis

Acrylic acid derivatives are used in the rational design and construction of metal-organic frameworks (MOFs), showcasing the utility of these compounds in synthesizing materials with potential applications in gas storage, separation, and catalysis (Xie et al., 2007).

properties

IUPAC Name

(E)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDBCWAHXSMBMN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC(=O)O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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